molecular formula C13H11BClNO3 B1486564 (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-31-0

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1486564
CAS No.: 874288-31-0
M. Wt: 275.5 g/mol
InChI Key: KBHSCCBYOWTUJD-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with significant potential in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenylcarbamoyl group. The molecular formula of this compound is C13H11BClNO3, and it has a molecular weight of 275.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving continuous flow systems and advanced separation techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the 4-chlorophenylcarbamoyl group, making it less specific in its interactions.

    4-Chlorophenylboronic acid: Similar structure but without the carbamoyl group, leading to different reactivity and applications.

    Carbamoylphenylboronic acid:

Uniqueness

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the 4-chlorophenyl and carbamoyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological molecules and in the synthesis of complex organic compounds .

Properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSCCBYOWTUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656881
Record name {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-31-0
Record name {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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